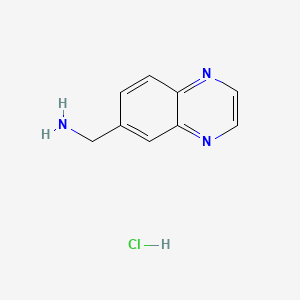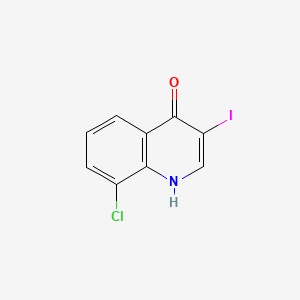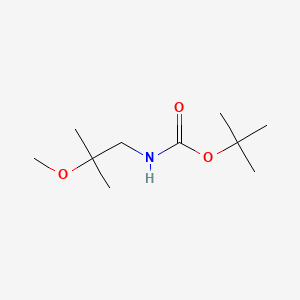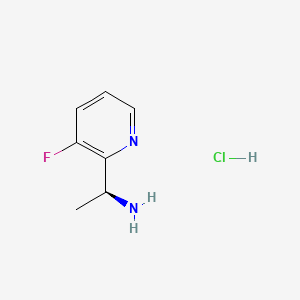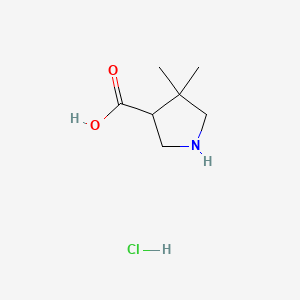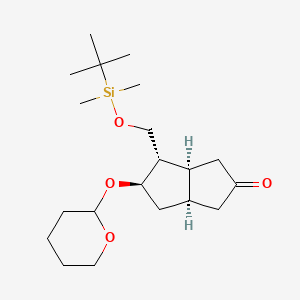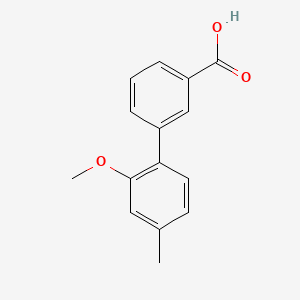![molecular formula C7H11NO B596442 6-Azabicyclo[3.2.1]octan-3-one CAS No. 1211597-02-2](/img/structure/B596442.png)
6-Azabicyclo[3.2.1]octan-3-one
Descripción general
Descripción
6-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
Synthesis Analysis
The synthesis of 6-Azabicyclo[3.2.1]octan-3-one has been reported in several studies . For example, (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one was prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one, and stereoselective reduction of the intermediate provided (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .Molecular Structure Analysis
The molecular formula of 6-Azabicyclo[3.2.1]octan-3-one is C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Physical And Chemical Properties Analysis
6-Azabicyclo[3.2.1]octan-3-one has a melting point of 81-82°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
6-Azabicyclo[3.2.1]octan-3-one has been synthesized in various forms for different applications. For example, Philip et al. (1990) detailed the synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol from 6-oxabicyclo[3.2.1]oct-3-en-7-one, which could have implications in medicinal chemistry (Philip et al., 1990).
Biological Activity and Dopamine Transporter Inhibition
Tamiz et al. (2000) explored the biological activity of a series of 6-substituted 1-azabicyclo[3.2.1]octanes, revealing that these compounds exhibit monoamine transporter inhibitory activity, which is highly dependent on the molecule's topology and stereochemistry. This suggests potential applications in neuroscience and pharmacology (Tamiz et al., 2000).
Efficient Synthesis Methods
The efficient synthesis of the 6-azabicyclo[3.2.1]octane-4-one system was demonstrated by Holmes et al. (1983), highlighting its potential use in various chemical and pharmaceutical applications (Holmes et al., 1983).
Role in Antimuscarinic Agents
Carroll et al. (1987) synthesized 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a compound significantly more potent than atropine as an antimuscarinic agent. This suggests its potential application in the development of new drugs targeting muscarinic receptors (Carroll et al., 1987).
Analgesic Properties
Takeda et al. (1977) researched the analgesic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, providing insights into the structure-activity relationships of these compounds. This research suggests possible applications in pain management and addiction treatment (Takeda et al., 1977).
Safety And Hazards
The safety information for 6-Azabicyclo[3.2.1]octan-3-one indicates that it is a hazardous substance. It has the GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
The 6-Azabicyclo[3.2.1]octane scaffold, which includes 6-Azabicyclo[3.2.1]octan-3-one, has gained significant interest in recent years due to its synthetic and pharmacological potential . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of new synthetic methodologies and applications in drug discovery .
Propiedades
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHKXSSNUGYASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305278 | |
| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azabicyclo[3.2.1]octan-3-one | |
CAS RN |
1211597-02-2 | |
| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)

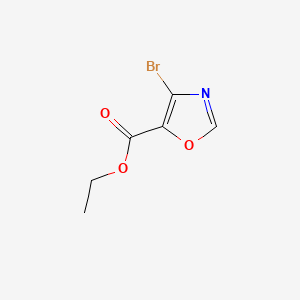
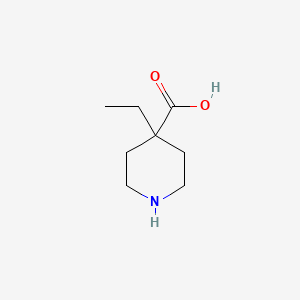
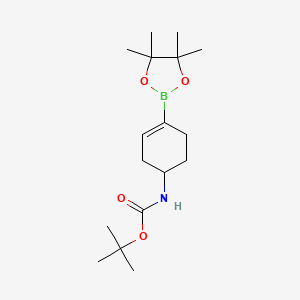
![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)
